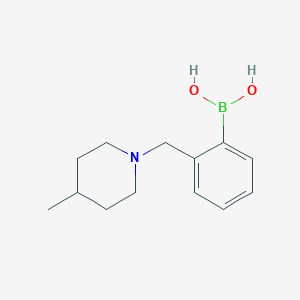

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Descripción general

Descripción

Synthesis Analysis

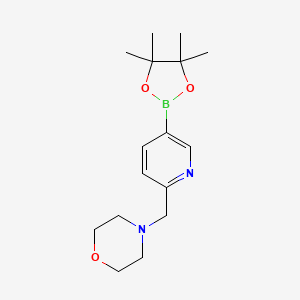

The synthesis of boronic acids and their derivatives has been widely studied. One common method involves the use of organometallic compounds and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also be used to transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis

The molecular structure of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is represented by the InChI code1S/C13H20BNO2/c1-10-4-3-7-15(9-10)12-5-6-13(14(16)17)11(2)8-12/h5-6,8,10,16-17H,3-4,7,9H2,1-2H3 . Chemical Reactions Analysis

Boronic acids, including 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various chemical reactions, including Suzuki-Miyaura coupling, oxidations, aminations, halogenations, and C-C bond formations .Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid and its derivatives have been utilized in catalytic processes and the synthesis of complex molecules. For instance, phenylboronic acids are known for their role in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of α-dipeptides. The ortho-substituent of boronic acids is crucial in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation processes (Wang, Lu, & Ishihara, 2018).

Supramolecular Chemistry

Phenylboronic acids, including derivatives, have been integrated into the design and synthesis of supramolecular assemblies due to their ability to form reversible complexes with various compounds, such as saccharides and glycoproteins. These abilities facilitate the creation of structures with specific chemical and physical properties, contributing significantly to advancements in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Biological and Pharmaceutical Applications

In the realm of biomedicine, phenylboronic acid derivatives have found applications in the development of diagnostic and therapeutic agents. For instance, self-assembled nanorods of phenylboronic acid functionalized pyrene have been utilized for in situ two-photon imaging of cell surface sialic acids, highlighting their significance in cancer diagnostics and therapeutics. Additionally, these nanorods can efficiently generate singlet oxygen under two-photon irradiation, making them excellent candidates for photodynamic therapy (Li & Liu, 2021).

Antimicrobial and Antiviral Research

The modification of nanoparticles with phenylboronic-acid derivatives has shown potential in developing antiviral therapeutics. Such modified nanoparticles have demonstrated efficacy as viral entry inhibitors against Hepatitis C virus (HCV), showcasing a novel approach to treating viral infections with reduced cellular toxicity compared to other nanoparticle-based strategies (Khanal et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRJBWDBULRMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)

![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)

![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)

![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)